![molecular formula C17H23F3N4O B2675304 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide CAS No. 1775546-62-7](/img/structure/B2675304.png)
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate were added in a 100 mL three-necked round-bottomed flask. The samples were reacted for 2–3 hours at room temperature, and the solvent was removed .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a trifluoromethyl group, a pyrimidin-4-yl group, and a piperidin-4-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its unique structure. For example, the trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Studies
A study conducted by Kambappa et al. (2017) synthesized and characterized a series of novel piperidine carboxamide derivatives, including compounds related to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities in in vivo and in vitro models, suggesting potential applications as anticancer agents through inhibiting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).
Metabolism in Chronic Myelogenous Leukemia Patients
Gong et al. (2010) investigated the metabolism of Flumatinib, a compound structurally similar to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide, in chronic myelogenous leukemia (CML) patients. This study provided insights into the metabolic pathways of such compounds in humans, identifying primary metabolites and suggesting implications for their pharmacokinetics and therapeutic effectiveness in cancer treatment (Gong et al., 2010).
Histone Deacetylase Inhibition for Cancer Treatment
Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound structurally related to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide, demonstrating selective inhibition of histone deacetylases (HDACs). This selective inhibition suggests potential applications in cancer therapy by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Anti-Inflammatory and Analgesic Activities
Abu‐Hashem et al. (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, showing significant analgesic and anti-inflammatory activities. These findings indicate the potential of such compounds in developing new therapeutic agents for treating pain and inflammation (Abu‐Hashem & Youssef, 2011).
Pharmacokinetics and Metabolism Studies
Sharma et al. (2012) explored the disposition of a dipeptidyl peptidase IV inhibitor, revealing the metabolism and pharmacokinetics of compounds related to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide in rats, dogs, and humans. This study provided valuable data on the elimination pathways and bioavailability of such compounds, important for their development as therapeutic agents (Sharma et al., 2012).
Propiedades
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O/c1-11-21-14(17(18,19)20)10-15(22-11)24-8-6-13(7-9-24)23-16(25)12-4-2-3-5-12/h10,12-13H,2-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISIJGZSZUMQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)
![1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2675225.png)
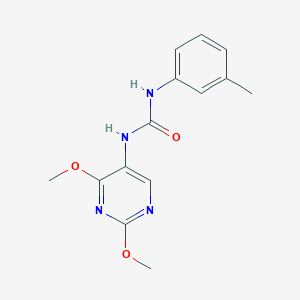
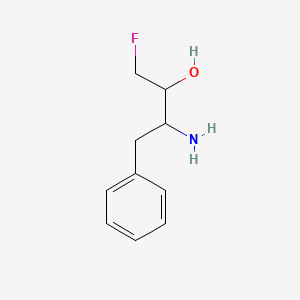
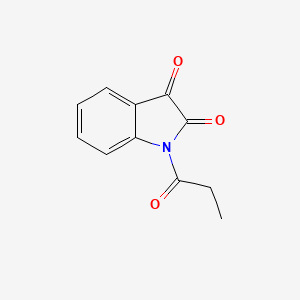
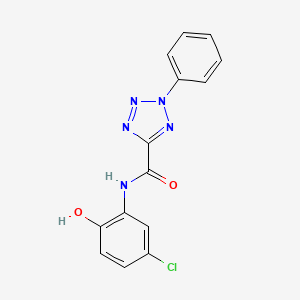

![N-Ethyl-N-[2-[2-(4-fluoro-2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2675238.png)
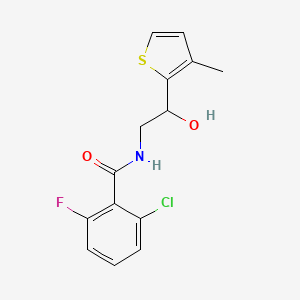
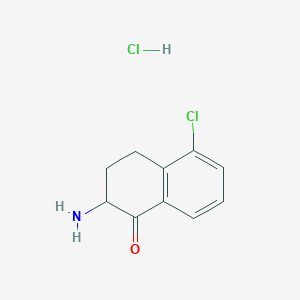
![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)